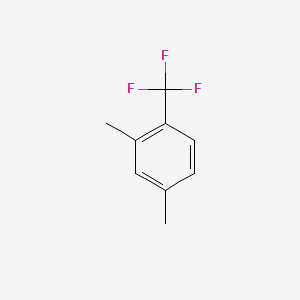

2,4-Dimethyl-1-(trifluoromethyl)benzene

描述

Global Significance of Organofluorine Chemistry in Advanced Synthetic Endeavors

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science, with profound implications across numerous industrial and research sectors. chemscene.com The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org This is largely due to the unique characteristics of fluorine, it being the most electronegative element, and the carbon-fluorine bond being one of the strongest covalent bonds in organic chemistry. bldpharm.com

These properties bestow enhanced metabolic stability, increased lipophilicity, and improved bioavailability upon fluorinated molecules. bldpharm.com Consequently, organofluorine compounds are integral to the development of advanced materials, agrochemicals, and pharmaceuticals. chemscene.combeilstein-journals.org It is estimated that approximately 20% of all modern pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, underscoring the global significance of this chemical discipline. bldpharm.comnih.gov The development of new and efficient methods for introducing fluorine and fluorinated groups into organic substrates remains a vibrant and critical area of synthetic research. bldpharm.comnih.gov

Overview of Trifluoromethylated Benzene (B151609) Derivatives in Contemporary Research

Trifluoromethylated benzene derivatives are widely utilized as versatile intermediates and building blocks in organic synthesis. wikipedia.org They serve as precursors for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized materials. orgsyn.org The presence of the -CF3 group can influence the reactivity of the benzene ring, directing further chemical transformations. orgsyn.org Contemporary research actively explores new methods for the synthesis of trifluoromethylated arenes and their subsequent functionalization to create novel compounds with tailored properties for various applications. nih.govresearchgate.net

Positioning of 2,4-Dimethyl-1-(trifluoromethyl)benzene within the Landscape of Trifluoromethylated Aromatic Research

This compound, also known as 4-(trifluoromethyl)-m-xylene, is a specific isomer within the broader class of trifluoromethylated aromatic compounds. chemscene.com Its structure features a benzene ring substituted with one trifluoromethyl group and two methyl groups at positions 2 and 4. This particular arrangement of substituents provides a unique chemical intermediate for further synthetic elaboration.

While extensive literature exists for many trifluoromethylated aromatics, this compound is primarily recognized as a specialized building block, available commercially for use in more complex syntheses. chemscene.com Its utility lies in the combined electronic and steric properties of its substituent groups. The electron-withdrawing trifluoromethyl group and the electron-donating methyl groups create a specific electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical reactions. The presence of multiple substitution points allows for regioselective functionalization, making it a valuable precursor in the synthesis of targeted molecules in the pharmaceutical, agrochemical, and materials science fields. Although specific, high-profile applications in published literature are not abundant, its role as a commercially available intermediate points to its foundational importance in the synthesis of proprietary and novel compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 93841-19-1 |

| Molecular Formula | C₉H₉F₃ |

| Molecular Weight | 174.16 g/mol |

| Synonyms | 4-(Trifluoromethyl)-m-xylene |

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-3-4-8(7(2)5-6)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNSBYZZXGPGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239763 | |

| Record name | 2,4-Dimethyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-19-1 | |

| Record name | 2,4-Dimethyl-1-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 2,4 Dimethyl 1 Trifluoromethyl Benzene

Historical Context of Trifluoromethylation Strategies: An Overview of Key Developments

The journey of trifluoromethylation began in the late 19th century, with early methods often requiring harsh conditions and offering limited functional group tolerance. A significant early development was the Swarts reaction in 1892, which utilized antimony fluorides to convert benzotrichlorides to their trifluoromethyl analogues. nih.gov The 1930s saw the replacement of antimony fluoride (B91410) with hydrogen fluoride, a less expensive but still highly corrosive reagent. nih.gov

A notable advancement came with the McLoughlin-Thrower reaction in 1968, which introduced a copper-mediated coupling of iodofluoroalkanes with iodoaromatic compounds, paving the way for transition metal-catalyzed approaches. nih.gov The subsequent decades witnessed the development of a diverse arsenal (B13267) of trifluoromethylating reagents, broadly categorized by their reactive nature: radical, nucleophilic, or electrophilic. brynmawr.edu This expansion of the chemist's toolkit has enabled more controlled and selective introduction of the trifluoromethyl group into complex organic molecules.

Direct Trifluoromethylation of Alkylated Aromatic Substrates

The direct introduction of a trifluoromethyl group onto an existing aromatic ring, such as 2,4-dimethylbenzene (m-xylene), represents an atom-economical and desirable synthetic strategy. Various methodologies have been developed to achieve this transformation, each with its own set of advantages and limitations.

Transition Metal-Catalyzed Protocols (e.g., Palladium, Copper)

Transition metal catalysis has emerged as a powerful tool for the formation of C–CF3 bonds. Both palladium and copper-based systems have been extensively investigated for the trifluoromethylation of aryl halides and, more recently, for the direct C–H trifluoromethylation of arenes. lookchem.comnih.gov

Palladium-catalyzed trifluoromethylation often involves the cross-coupling of an aryl halide (e.g., an aryl chloride) with a trifluoromethyl source. nih.gov While highly effective for a broad range of substrates, this approach requires the pre-functionalization of the aromatic ring. More recent developments have focused on palladium-catalyzed C–H trifluoromethylation, which circumvents the need for a halogenated precursor. For instance, the use of directing groups can facilitate ortho-selective trifluoromethylation. nih.gov

Copper-catalyzed methods have also gained prominence due to the lower cost and ready availability of copper salts. nih.govprinceton.edu These reactions can proceed through various mechanisms, including the coupling of aryl halides with a trifluoromethyl source or via Sandmeyer-type reactions of aryldiazonium salts. princeton.edu The choice of ligand and trifluoromethylating agent is crucial for achieving high yields and selectivity.

| Catalyst System | Substrate | Trifluoromethylating Agent | Conditions | Yield | Reference |

| Pd(OAc)2/Cu(OAc)2 | 2-Pyridinyl-substituted arenes | Umemoto's Reagent | DCE, TFA, 110 °C | Good | nih.gov |

| Copper-based | Arylboronic acids | Langlois' Reagent | Mild conditions | - | tcichemicals.com |

| Copper-based | Aryl iodides | Trifluoromethylzinc reagent | Mild conditions | Moderate to High | nih.gov |

This table presents a selection of transition metal-catalyzed trifluoromethylation reactions on aromatic substrates, illustrating the types of catalysts, substrates, and reagents employed.

Radical Trifluoromethylation and Photo-induced Approaches

Radical trifluoromethylation offers a powerful alternative for the direct functionalization of C–H bonds in aromatic systems. nih.gov This approach relies on the generation of the trifluoromethyl radical (•CF3), which can then add to the aromatic ring. nih.gov A variety of reagents, often referred to as radical trifluoromethylation initiators, have been developed for this purpose. Sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, is a widely used, bench-stable solid that generates the •CF3 radical under oxidative conditions. tcichemicals.comnih.govsantiago-lab.com

Photo-induced methods have gained significant traction as they often proceed under mild conditions, utilizing visible light as a clean energy source. lookchem.comnih.govresearchgate.net These reactions typically involve a photocatalyst that, upon excitation, can initiate the formation of the trifluoromethyl radical from a suitable precursor. nih.gov Umemoto's reagent, for example, can generate the •CF3 radical upon photo-irradiation, even in the absence of a catalyst or additive. lookchem.comresearchgate.net This method has been successfully applied to a range of aromatic compounds. researchgate.net

| Method | Substrate | Trifluoromethylating Agent | Conditions | Key Features | Reference |

| Radical Trifluoromethylation | Electron-rich aromatics | Langlois' Reagent (CF3SO2Na) / t-BuOOH, Cu(II) | - | First reported in 1991; can produce regioisomeric mixtures. | nih.gov |

| Photo-induced Trifluoromethylation | Various aromatic compounds | Umemoto's Reagent II | Simple photo-irradiation, no catalyst | Moderate to good yields; radical formed by photo-activation of the reagent. | researchgate.net |

| Photo-induced Trifluoromethylation | Unactivated arenes and heteroarenes | Sodium triflinate / Acetone or diacetyl | UV or visible light | Metal- and oxidant-free. | nih.gov |

This table summarizes key features of radical and photo-induced trifluoromethylation methods for aromatic substrates.

Nucleophilic and Electrophilic Trifluoromethylation Reagents in Aromatic Systems

The choice between a nucleophilic or an electrophilic trifluoromethylating reagent is dictated by the electronic nature of the aromatic substrate and the desired reaction pathway.

Nucleophilic Trifluoromethylation Reagents: These reagents deliver a trifluoromethyl anion (CF3−) equivalent. The most well-known is trifluoromethyltrimethylsilane (TMSCF3), or Ruppert-Prakash reagent, which releases the trifluoromethyl anion upon activation with a fluoride source. nih.govacs.orgresearchgate.net Nucleophilic trifluoromethylation is typically employed in reactions with electrophilic substrates, such as aryl halides, in the presence of a transition metal catalyst. nih.gov

Electrophilic Trifluoromethylation Reagents: These reagents deliver a trifluoromethyl cation (CF3+) equivalent or a trifluoromethyl radical through a single-electron transfer process. They are particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. Prominent examples include the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents. nih.govbrynmawr.educonicet.gov.ar These reagents are generally shelf-stable and offer a milder alternative to some of the harsher, older methods. nih.gov The reactivity of these reagents can be tuned by modifying their chemical structure, allowing for a broad range of applications. nih.gov

| Reagent Type | Reagent Example | Typical Substrate | Key Characteristics | Reference |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Aryl Halides | Requires fluoride activation; used in metal-catalyzed cross-coupling. | nih.govacs.orgresearchgate.net |

| Electrophilic | Togni Reagents | Electron-rich arenes, heterocycles, thiols | Hypervalent iodine reagents; mild and efficient. | nih.govbrynmawr.edu |

| Electrophilic | Umemoto Reagents | Electron-rich arenes, heterocycles, β-ketoesters | Sulfonium (B1226848) salts; widely used and commercially available. | nih.govconicet.gov.ar |

| Radical Source | Langlois' Reagent (CF3SO2Na) | Electron-rich aromatics | Generates •CF3 under oxidative conditions. | tcichemicals.comnih.govsantiago-lab.com |

This table provides a comparative overview of common nucleophilic, electrophilic, and radical-source trifluoromethylating reagents used in aromatic systems.

Indirect Synthetic Pathways for Trifluoromethylated Benzene (B151609) Architectures

While direct trifluoromethylation is often the most straightforward approach, indirect methods involving the construction of the trifluoromethylated benzene ring from acyclic or heterocyclic precursors can offer alternative and sometimes more controlled synthetic routes.

Multi-component Reactions for Trifluoromethyl-Containing Heterocycles (as analogous synthetic routes)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient for the synthesis of complex molecules. nih.gov The development of MCRs for the synthesis of trifluoromethyl-containing heterocycles, such as pyrazoles, pyridines, and quinolines, provides valuable insights into potential strategies for constructing carbocyclic aromatic systems. nih.govrsc.orgresearchgate.net

For instance, the cyclization of trifluoromethylated building blocks, such as trifluoromethyl-α,β-ynones or trifluoroacetyl derivatives, with various partners can lead to a diverse range of heterocyclic structures. rsc.orgresearchgate.net By analogy, similar strategies could be envisioned for the synthesis of 2,4-dimethyl-1-(trifluoromethyl)benzene. For example, a multi-component reaction involving a trifluoromethylated precursor and suitable acyclic components could, in principle, be designed to construct the substituted benzene ring in a convergent manner. While the direct application of heterocyclic MCRs to the synthesis of this specific carbocycle is not extensively documented, the underlying principles of bond formation and molecular assembly offer a conceptual framework for the design of novel, indirect synthetic pathways.

Directed Ortho-Metalation (DoM) for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. documentsdelivered.comwikipedia.org The method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.orgunblog.fr This generates a stabilized aryllithium intermediate that can then react with an electrophile. documentsdelivered.com

For the synthesis of this compound, a suitable directing group would need to be installed on the m-xylene (B151644) core. The strength of the directing group is a key factor, with common DMGs ranked from strong to weak. organic-chemistry.org For instance, an amide or a carbamate (B1207046) group could be used to direct the lithiation.

Hypothetical DoM approach for this compound:

A hypothetical synthetic route could involve the introduction of a DMG, such as a dimethylamide group, onto the m-xylene ring. This would direct the lithiation to the ortho position. Subsequent reaction with an electrophilic trifluoromethylating agent would yield the desired product after removal of the directing group. The choice of the organolithium reagent and reaction conditions is crucial to ensure high regioselectivity and yield.

Table 1: Common Directing Metalation Groups (DMGs) in DoM Reactions

| DMG Category | Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |

| Moderate | -OCH₃, -NR₂, -CF₃ |

| Weak | -F, -Cl |

This table is generated based on established principles of Directed ortho-Metalation. organic-chemistry.org

Halogen Exchange and Cross-Coupling Methodologies

Halogen exchange and cross-coupling reactions are cornerstone methodologies for the introduction of trifluoromethyl groups onto aromatic rings. organic-chemistry.org These methods typically involve the reaction of an aryl halide with a trifluoromethyl source in the presence of a transition metal catalyst.

Halogen Exchange:

This method involves the direct replacement of a halogen atom (typically iodine or bromine) with a trifluoromethyl group. While conceptually straightforward, these reactions often require harsh conditions.

Cross-Coupling Reactions:

Palladium- and copper-catalyzed cross-coupling reactions are widely used for the synthesis of trifluoromethylated arenes. organic-chemistry.org These reactions offer milder conditions and broader functional group tolerance compared to traditional halogen exchange methods. A common approach involves the coupling of an aryl halide (e.g., 2,4-dimethyl-1-iodobenzene) with a trifluoromethylating agent such as TMSCF₃ (Ruppert-Prakash reagent) or potassium (trifluoromethyl)trimethoxyborate.

The general catalytic cycle for a palladium-catalyzed trifluoromethylation of an aryl chloride is depicted below. It involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a trifluoromethyl source and subsequent reductive elimination to yield the trifluoromethylated arene and regenerate the Pd(0) catalyst. nih.gov

Table 2: Examples of Cross-Coupling Reactions for Aryl Trifluoromethylation

| Aryl Halide | CF₃ Source | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | TESCF₃ | Pd₂(dba)₃ | BrettPhos | Toluene | 85 |

| 1-Iodo-4-nitrobenzene | TMSCF₃ | CuI | - | DMF | 78 |

This table presents representative data for aryl trifluoromethylation cross-coupling reactions from the literature and does not represent the specific synthesis of this compound. nih.gov

Regioselectivity and Stereoselectivity Control in the Synthesis of Dimethylated Trifluoromethylbenzenes

Regioselectivity:

Controlling the position of trifluoromethylation on a dimethylated benzene ring is a significant challenge. In the case of m-xylene (1,3-dimethylbenzene), electrophilic substitution reactions would typically occur at the 4- or 6-position, ortho to one methyl group and para to the other, or at the 2-position, between the two methyl groups.

In radical C-H trifluoromethylation, the regioselectivity can be influenced by the use of additives such as cyclodextrins. chemrxiv.org The inclusion of the aromatic substrate within the cyclodextrin (B1172386) cavity can sterically hinder certain positions, leading to preferential trifluoromethylation at a specific site. chemrxiv.org For instance, the trifluoromethylation of some aromatic compounds has shown high regioselectivity when conducted in the presence of cyclodextrins. chemrxiv.org

Stereoselectivity:

For the synthesis of this compound, which is an achiral molecule, stereoselectivity is not a primary concern. However, if the starting material or the final product were to contain chiral centers, the stereochemical outcome of the reaction would be critical. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereoselectivity. For instance, in the synthesis of chiral trifluoromethylated enamides, efficient chirality transfer from α-chiral allylic amines has been demonstrated. chemrxiv.org Similarly, the synthesis of chiral trifluoromethylated amines can be achieved through the stereospecific isomerization of α-chiral allylic amines. documentsdelivered.com

Optimization of Reaction Conditions and Yields in the Preparation of Trifluoromethylated Aromatics

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of trifluoromethylated aromatics. Key parameters that are often varied include the choice of catalyst, ligand, solvent, temperature, and the nature of the trifluoromethylating agent.

Catalyst and Ligand:

In cross-coupling reactions, the choice of the palladium or copper catalyst and the associated ligands can have a profound impact on the reaction outcome. For example, in the palladium-catalyzed trifluoromethylation of aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos has been shown to be highly effective. nih.gov

Solvent and Temperature:

The solvent can influence the solubility of the reactants and the stability of the catalytic species. Common solvents for trifluoromethylation reactions include toluene, DMF, and NMP. The reaction temperature is another critical parameter that needs to be optimized to balance the rate of reaction with the stability of the catalyst and the prevention of side reactions.

Trifluoromethylating Agent:

A variety of trifluoromethylating agents are available, each with its own reactivity profile and handling requirements. The choice of the CF₃ source can significantly affect the reaction efficiency.

Table 3: Optimization of a Hypothetical Trifluoromethylation Reaction

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | XPhos | Dioxane | 100 | 45 |

| 2 | Pd(OAc)₂ | SPhos | Toluene | 110 | 60 |

| 3 | Pd₂(dba)₃ | BrettPhos | Toluene | 100 | 85 |

This table is a hypothetical representation of an optimization study for a cross-coupling reaction to illustrate the effect of different reaction parameters on the yield.

Reactivity and Mechanistic Studies of 2,4 Dimethyl 1 Trifluoromethyl Benzene

Electronic and Steric Influences of Trifluoromethyl and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 2,4-dimethyl-1-(trifluoromethyl)benzene is a nuanced balance of electronic and steric factors imparted by its substituents. The trifluoromethyl group exerts a strong, deactivating inductive effect (-I) due to the high electronegativity of the fluorine atoms. mdpi.com Conversely, the two methyl groups are weakly activating, donating electron density to the ring primarily through hyperconjugation. youtube.com

The net effect is a molecule that is generally less reactive towards electrophiles than xylenes (B1142099) but more reactive than trifluoromethylbenzene. columbia.edu The steric bulk of the substituents also plays a role, potentially hindering attack at positions ortho to the methyl groups.

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the combined directing effects of the existing substituents. The trifluoromethyl group is a meta-director, while alkyl groups are ortho- and para-directors. youtube.comlibretexts.org

For this compound:

The -CF3 group at C1 directs incoming electrophiles to the meta positions (C3 and C5).

The -CH3 group at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The -CH3 group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

Below is a summary of expected outcomes for common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 1,3-Dimethyl-5-nitro-2-(trifluoromethyl)benzene and 1,5-Dimethyl-3-nitro-2-(trifluoromethyl)benzene | Reaction proceeds at the activated C3 and C5 positions. A mixture of isomers is expected. google.comresearchgate.net |

| Bromination | Br2, FeBr3 | 1-Bromo-2,4-dimethyl-6-(trifluoromethyl)benzene and 1-Bromo-2,4-dimethyl-5-(trifluoromethyl)benzene | The Lewis acid catalyst polarizes the Br2 molecule to generate the electrophile. youtube.com |

| Chlorination | Cl2, AlCl3 | 1-Chloro-2,4-dimethyl-6-(trifluoromethyl)benzene and 1-Chloro-2,4-dimethyl-5-(trifluoromethyl)benzene | Similar to bromination, a Lewis acid catalyst is required to activate the chlorine. youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Generally does not proceed | The ring is too deactivated by the strong -CF3 group for this reaction to occur efficiently. |

Nucleophilic aromatic substitution (SNAr) reactions typically require two features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The parent compound, this compound, lacks a suitable leaving group and is therefore inert to SNAr.

However, if a leaving group were present, the trifluoromethyl group would strongly activate the ring toward nucleophilic attack. For instance, in a hypothetical derivative like 1-chloro-2,4-dimethyl-6-(trifluoromethyl)benzene, the chlorine atom is ortho to the powerful electron-withdrawing -CF3 group. This positioning would make the C1 carbon highly electrophilic and susceptible to attack by a nucleophile.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing -CF3 group is crucial for stabilizing this anionic intermediate, thereby lowering the activation energy of the reaction. libretexts.org The subsequent loss of the leaving group restores the aromaticity of the ring. libretexts.org The electron-donating methyl groups would have a minor, deactivating influence on this reaction.

Functional Group Transformations of the Alkyl Moieties

The two methyl groups on the aromatic ring can undergo transformations independently of the aromatic core itself.

The methyl groups of this compound can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The benzylic C-H bonds are susceptible to oxidation, which can proceed stepwise through alcohol and aldehyde intermediates before yielding the carboxylic acid.

The relative reactivity of the two methyl groups (at C2 and C4) can be influenced by the electronic environment. The strong electron-withdrawing nature of the -CF3 group affects both positions. Complete oxidation under harsh conditions would likely lead to the formation of 4-(trifluoromethyl)isophthalic acid. Selective or partial oxidation to mono-carboxylic acids or di-aldehydes may be possible under carefully controlled conditions, but would likely result in a mixture of products.

| Reagents | Potential Product(s) | Notes |

|---|---|---|

| KMnO4 (excess), heat | 4-(Trifluoromethyl)isophthalic acid | Harsh conditions lead to complete oxidation of both methyl groups. |

| Controlled oxidation (e.g., MnO2) | 2-Methyl-4-(trifluoromethyl)benzoic acid, 4-Methyl-3-(trifluoromethyl)benzoic acid, 4-(Trifluoromethyl)isophthalaldehyde | Achieving selectivity between the two methyl groups is challenging and would likely yield a mixture of mono-oxidized products. |

Due to the inherent stability of the aromatic system, the hydrogenation of the benzene ring is a challenging transformation that requires forcing conditions. libretexts.org While alkene double bonds can be readily reduced in the presence of an aromatic ring, the ring itself is inert to catalytic hydrogenation under standard conditions (e.g., H₂, Pd/C at atmospheric pressure). libretexts.org

To reduce the aromatic core of this compound, more active catalysts and harsher conditions are necessary. Typically, catalysts such as rhodium-on-carbon (Rh/C) or ruthenium (Ru) are used with high pressures of hydrogen gas (several hundred atmospheres) and elevated temperatures. libretexts.orgmlsu.ac.in The expected product of this reaction would be cis-1,2-dimethyl-4-(trifluoromethyl)cyclohexane, as catalytic hydrogenation typically involves the syn-addition of hydrogen from the catalyst surface. mlsu.ac.in A significant competing reaction under these conditions is hydrodefluorination, where the C-F bonds of the trifluoromethyl group are cleaved.

Advanced Reaction Types and Mechanistic Investigations

Beyond classical transformations, trifluoromethylarenes like this compound are substrates for advanced reactions, particularly those involving the activation of the highly stable C-F bonds. Mechanistic studies have revealed that the trifluoromethyl group, while traditionally considered unreactive, can be manipulated through radical pathways.

A prominent area of research is the reductive defluorination of trifluoromethylarenes. acs.orgresearchgate.net These reactions often proceed via a single-electron transfer (SET) to the trifluoromethylarene, generating a radical anion. This transient species can then expel a fluoride (B91410) ion to form a difluorobenzyl radical. This highly reactive intermediate can be trapped by a hydrogen atom donor to yield a difluoromethylarene (Ar-CF₂H) or participate in other coupling reactions. acs.orgresearchgate.net

For example, organophotoredox catalysis has been employed for the hydrodefluorination of electron-deficient trifluoromethylarenes. acs.orgresearchgate.net In a proposed catalytic cycle, an excited photocatalyst is reductively quenched by a hydrogen atom donor. The reduced photocatalyst then transfers an electron to the trifluoromethylarene, initiating the C-F bond cleavage cascade. acs.orgresearchgate.net Radical scavenger experiments using TEMPO have provided evidence for the formation of radical intermediates in these transformations. acs.org

Another advanced transformation is defluoroallylation, where trifluoromethylarenes react with allylsilanes in the presence of a fluoride source to form allylated α,α-difluorobenzylic compounds. acs.org Mechanistic studies suggest a base-induced single-electron transfer pathway is responsible for the high efficiency of this C-F substitution process. acs.org These modern synthetic methods demonstrate that the trifluoromethyl group can serve as a functional handle for late-stage molecular editing rather than just an inert substituent.

Radical Processes in the Derivatization of Trifluoromethylated Arenes

The derivatization of this compound can be effectively achieved through radical-mediated processes, particularly targeting the benzylic positions of the methyl groups. The trifluoromethyl group, being a strong electron-withdrawing group, does not significantly interfere with the stability of benzylic radicals, allowing for selective functionalization.

One of the most common radical-initiated reactions is side-chain halogenation. For instance, benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can selectively introduce a bromine atom onto one or both methyl groups. Studies have shown that using (trifluoromethyl)benzene as a solvent for such reactions provides a cleaner and more efficient process compared to traditional solvents like carbon tetrachloride. researchgate.net This indicates the stability of the trifluoromethyl group on the aromatic ring under radical conditions.

Similarly, side-chain chlorination of xylenes, a process closely related to the functionalization of this compound, can be controlled to minimize ring chlorination by removing the unreacted aromatic compound after partial chlorination and then proceeding with further chlorination of the side chains. mdpi.com This strategy is crucial for achieving high yields of the desired side-chain halogenated products. While specific data on the radical trifluoromethylation of the methyl groups of this compound is not extensively documented, the general principles of radical trifluoromethylation of aromatic compounds suggest that such a transformation is feasible. amazonaws.comnih.gov The trifluoromethyl radical (•CF3), often generated from reagents like sodium trifluoromethanesulfinate (CF3SO2Na), can add to aromatic systems, although direct trifluoromethylation of the methyl side chains would likely require specific catalytic systems to favor C(sp³)-H activation over aromatic C(sp²)-H functionalization. amazonaws.comnih.gov

The table below summarizes typical conditions for radical halogenation of benzylic positions, which are applicable to this compound.

| Reaction | Reagents | Initiator | Solvent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | (Trifluoromethyl)benzene | 2,4-Bis(bromomethyl)-1-(trifluoromethyl)benzene |

| Benzylic Chlorination | Cl2 gas | UV light or Heat | CCl4 or neat | 2,4-Bis(chloromethyl)-1-(trifluoromethyl)benzene |

Aromatic Coupling Reactions for Carbon-Carbon Bond Formation

Aromatic coupling reactions are pivotal in the synthesis of complex organic molecules, and halogenated derivatives of this compound serve as valuable substrates in these transformations. The presence of the trifluoromethyl group can influence the reactivity of the aryl halide, often facilitating the oxidative addition step in palladium-catalyzed coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. A study on the site-selective Suzuki-Miyaura reactions of dihalogenated trifluoromethyl-benzene derivatives demonstrated the utility of these substrates. For instance, the reaction of 2,4-dichloro-1-(trifluoromethyl)benzene with arylboronic acids can be controlled to achieve either mono- or diarylation. The reaction with 1.3 equivalents of an arylboronic acid leads to the formation of 2-aryl-4-chloro-1-(trifluoromethyl)benzene with excellent site selectivity, whereas using 2.5 equivalents results in the formation of 2,4-diphenyl-1-(trifluoromethyl)benzene. amazonaws.com The steric hindrance from the trifluoromethyl group plays a crucial role in directing the regioselectivity of the coupling. amazonaws.com

Other important coupling reactions include the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, and the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide. nsf.govacs.orgnih.govnih.gov Although direct applications with this compound are not widely reported, its halogenated derivatives are expected to participate in these reactions, providing access to a variety of functionalized products. The electron-deficient nature of the aromatic ring due to the CF3 group can be advantageous in these catalytic cycles.

Below is a table summarizing the potential applications of halogenated this compound in various coupling reactions.

| Coupling Reaction | Substrates | Catalyst System | Product Type |

| Suzuki-Miyaura | 1-Bromo-2,4-dimethyl-1-(trifluoromethyl)benzene + Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | Arylated this compound |

| Stille | 1-Iodo-2,4-dimethyl-1-(trifluoromethyl)benzene + Organostannane | Pd catalyst (e.g., Pd(PPh3)4) | Aryl or vinyl substituted this compound |

| Heck | 1-Bromo-2,4-dimethyl-1-(trifluoromethyl)benzene + Alkene | Pd catalyst (e.g., Pd(OAc)2), Base | Alkenylated this compound |

| Sonogashira | 1-Iodo-2,4-dimethyl-1-(trifluoromethyl)benzene + Terminal Alkyne | Pd/Cu catalyst, Base | Alkynylated this compound |

Carbon-Hydrogen (C-H) Functionalization Strategies for Direct Aromatic Modification

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of aromatic compounds, bypassing the need for pre-functionalized starting materials. For this compound, C-H functionalization can target either the aromatic C-H bonds or the benzylic C-H bonds of the methyl groups.

The regioselectivity of aromatic C-H functionalization is a key challenge. The electronic and steric environment of the C-H bonds in this compound dictates the site of reaction. The trifluoromethyl group is a meta-directing deactivator in electrophilic aromatic substitution, while the methyl groups are ortho, para-directing activators. The interplay of these directing effects, along with steric hindrance, will determine the outcome of C-H functionalization reactions.

Recent advances have demonstrated the feasibility of regioselective C-H trifluoromethylation of arenes. nih.gov While specific studies on this compound are limited, general methodologies using transition metal catalysts or photoredox catalysis could potentially be applied. For instance, palladium-catalyzed direct arylation could be used to introduce new aryl groups onto the aromatic ring, with the regioselectivity likely being influenced by the directing effects of the existing substituents. amazonaws.com

More commonly reported is the functionalization of the benzylic C-H bonds. A study on aqueous benzylic C-H trifluoromethylation highlighted a high selectivity for the least hindered hydrogen atom. nsf.gov This suggests that in this compound, the primary benzylic C-H bonds of the methyl groups would be the preferred sites for such a transformation. This method provides a direct route to introduce a trifluoromethyl group at the benzylic position, which is a valuable motif in medicinal chemistry.

The table below summarizes potential C-H functionalization strategies for this compound.

| C-H Functionalization Strategy | Target C-H Bond | Potential Reagents/Catalysts | Expected Product |

| Direct Arylation | Aromatic C(sp²)-H | Palladium catalyst, Aryl halide | Arylated this compound |

| Benzylic Trifluoromethylation | Benzylic C(sp³)-H | Trifluoromethylating agent (e.g., Togni's reagent), Catalyst | 2-Methyl-4-(trifluoromethyl)benzyl trifluoromethyl sulfide (B99878) or similar |

| Benzylic Oxidation | Benzylic C(sp³)-H | Oxidizing agent (e.g., KMnO4, CrO3) | 4-(Trifluoromethyl)-m-toluic acid or 4-(Trifluoromethyl)isophthalic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2,4-Dimethyl-1-(trifluoromethyl)benzene. By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The two methyl groups at positions 2 and 4 will likely appear as sharp singlet signals in the upfield region, typical for methyl groups attached to an aromatic ring. The aromatic region will display more complex signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will exhibit spin-spin coupling, leading to multiplets.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. It is anticipated to show nine distinct signals, corresponding to the nine carbon atoms in this compound. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical downfield region for benzene derivatives, with variations depending on the electronic effects of the substituents. The two methyl carbons will resonate at the most upfield positions.

Fluorine-19 (¹⁹F) NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic for a CF₃ group attached to an aromatic ring, typically observed in the range of -60 to -65 ppm relative to a standard like CFCl₃ colorado.edu. The absence of coupling in the ¹⁹F spectrum indicates that there are no other fluorine atoms in the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.4 | m | Aromatic-H |

| ¹H | ~7.2 | m | Aromatic-H |

| ¹H | ~7.1 | m | Aromatic-H |

| ¹H | ~2.4 | s | Ar-CH₃ |

| ¹H | ~2.3 | s | Ar-CH₃ |

| ¹³C | ~140 | s | Aromatic-C |

| ¹³C | ~138 | s | Aromatic-C |

| ¹³C | ~132 | s | Aromatic-C |

| ¹³C | ~131 | q | Aromatic-C-CF₃ |

| ¹³C | ~128 | s | Aromatic-C |

| ¹³C | ~125 | s | Aromatic-C |

| ¹³C | ~124 | q | CF₃ |

| ¹³C | ~21 | s | Ar-CH₃ |

| ¹³C | ~20 | s | Ar-CH₃ |

| ¹⁹F | ~ -62 | s | CF₃ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching from the two methyl groups should appear just below 3000 cm⁻¹. The presence of the trifluoromethyl group will give rise to strong C-F stretching bands, typically in the range of 1100-1350 cm⁻¹. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum. The symmetric C-F stretching of the CF₃ group is also expected to be Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-F Stretch | 1350-1100 | FT-IR |

| Aromatic Ring Breathing | ~1000 | Raman |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene ring. The π → π* transitions of the aromatic system are expected to result in characteristic absorption bands in the UV region. For substituted benzenes, these bands are typically observed around 200-280 nm. The presence of the trifluoromethyl and dimethyl substituents will influence the exact position and intensity of these absorption maxima (λmax). For instance, 1,4-bis(trifluoromethyl)benzene exhibits an excitation peak at 262 nm aatbio.com. It is anticipated that this compound will have a similar absorption profile.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the parent ion, which allows for the determination of the elemental composition. For this compound (C₉H₉F₃), the exact mass can be calculated with high precision.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a fluorine atom, a methyl radical, or the entire trifluoromethyl radical. The relative abundances of the fragment ions can help to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound has been reported in the crystallographic databases, this technique would provide accurate bond lengths, bond angles, and conformational details if a suitable single crystal could be obtained. It is expected that the benzene ring would be planar, with the substituents lying in or slightly out of this plane. X-ray diffraction studies on benzene have confirmed its planar structure with C-C bond lengths of approximately 1.39 Å and bond angles of 120°.

An article focusing solely on the computational chemistry and theoretical investigations of “this compound” cannot be generated at this time.

A thorough search for specific scientific literature detailing the application of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MESP) mapping, Natural Bonding Orbital (NBO) analysis, and reaction mechanism modeling specifically for the compound this compound did not yield the detailed research findings necessary to construct the requested article.

The instructions require that the article be structured around a precise and technical outline, including data tables and detailed research findings. Generating content for sections such as "Analysis of Charge Distribution and Electronic Properties," "Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction," or "Elucidation of Reaction Mechanisms and Transition States" would necessitate access to published computational studies that have performed these specific analyses on this exact molecule.

Without such dedicated studies, creating the article would involve extrapolating from different but related compounds or speculating on the results. This would violate the strict instructions to focus solely on "this compound" and maintain scientific accuracy. Therefore, to ensure the integrity and factual basis of the response, the article cannot be written until specific computational research on this compound becomes available.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Insights into Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and theoretical approach to understanding how the chemical structure of a substance relates to its biological activity or other properties. While specific, comprehensive QSAR models for 2,4-Dimethyl-1-(trifluoromethyl)benzene are not extensively detailed in publicly accessible literature, the foundational principles of QSAR allow for a theoretical investigation of its molecular properties. By calculating key molecular descriptors, it is possible to gain insights into the potential behavior and interactions of this compound in various chemical and biological systems.

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For this compound, several of these descriptors can be calculated to provide a theoretical basis for predicting its activity.

Key molecular descriptors relevant to QSAR studies for this compound include its molecular weight, the logarithm of the octanol-water partition coefficient (LogP), and the topological polar surface area (TPSA). The molecular weight is a fundamental property that can influence a molecule's diffusion and transport. LogP is a critical measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value generally indicates greater lipid solubility. The TPSA is a descriptor that quantifies the polar surface area of a molecule, which is instrumental in predicting its transport properties, such as cell permeability.

For the isomeric compound 1,2-Dimethyl-3-(trifluoromethyl)benzene, calculated values for some of these descriptors are available and can provide a reasonable approximation for this compound due to their structural similarity.

| Descriptor | Value | Significance in QSAR |

|---|---|---|

| Molecular Formula | C9H9F3 | Defines the elemental composition of the molecule. |

| Molecular Weight | 174.16 g/mol | Influences molecular size, diffusion, and transport characteristics. |

| Calculated LogP | 3.32 | Indicates the lipophilicity of the molecule, affecting its membrane permeability and distribution in biological systems. |

| Calculated TPSA | 0 Ų | Suggests a non-polar surface, which can influence interactions with biological targets and solubility. |

*Note: Calculated LogP and TPSA values are based on the isomeric compound 1,2-Dimethyl-3-(trifluoromethyl)benzene and serve as an estimate for this compound.

Further theoretical investigations could involve the calculation of quantum-chemical descriptors. These are derived from the electronic structure of the molecule and can provide deeper insights into its reactivity and interaction potential. Important quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Research Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediate in the Construction of Complex Organic Molecules

2,4-Dimethyl-1-(trifluoromethyl)benzene is a key synthetic intermediate, providing a trifluoromethylated aromatic scaffold for the construction of more elaborate molecular architectures. Organofluorine compounds, particularly those containing a trifluoromethyl group, are of significant interest due to the unique chemical and physical properties conferred by fluorine. The development of synthetic methodologies to incorporate such fluorinated moieties is crucial, and utilizing readily available starting materials like this compound is a common strategy.

The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, deactivates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. Conversely, the methyl groups are activating, directing substitutions to specific positions. This interplay of electronic effects allows for controlled functionalization of the benzene (B151609) ring. Furthermore, the methyl groups themselves can be functionalized through free-radical halogenation or oxidation to introduce other functionalities, such as halomethyl or carboxylic acid groups, thereby expanding the synthetic utility of the core structure. These transformations convert this compound into a multifunctional building block for multi-step syntheses.

Table 1: Examples of Reactions Using Trifluoromethylated Aromatic Intermediates

| Reaction Type | Reagents | Product Type | Significance |

| C-F Bond Activation | Transition metal complexes, Lewis acids | Partially fluorinated intermediates | Allows for the synthesis of novel fluorinated compounds from polyfluorinated materials. |

| Carbonylative Reaction | Palladium catalyst, Mo(CO)₆, Nitro compounds | 2-(trifluoromethyl)quinazolin-4(3H)-ones | Provides a practical route to pharmaceutically important heterocyclic scaffolds. |

| Deprotonation/Iodination | LDA, I₂ | Iodinated trifluoromethylbenzene | Creates a functional handle for subsequent cross-coupling reactions. |

| Copper-Catalyzed Amination | Cu₂O, NaN₃, Proline | Trifluoromethylaniline derivatives | A key step in synthesizing complex amines and ligand precursors. |

Development of Derivatives for Agrochemical Research and Innovation

The trifluoromethyl group is a prevalent feature in modern agrochemicals, including herbicides, insecticides, and fungicides. Its inclusion in a molecule can significantly enhance biological efficacy, metabolic stability, and lipophilicity, which improves uptake and transport within the target organism. Aromatic compounds bearing a trifluoromethyl group are a major class of fluorinated pesticides.

Derivatives of this compound are investigated for their potential as active agrochemical ingredients. The synthesis of novel pesticides often involves using trifluoromethyl-containing intermediates to build the final active molecule. For instance, trifluoromethylaniline, which can be synthesized from trifluoromethylbenzene precursors, is a vital intermediate for high-efficiency insecticides. The specific substitution pattern of this compound provides a unique scaffold that can be elaborated to fine-tune the biological activity and selectivity of potential new crop protection agents. Research in this area focuses on synthesizing libraries of compounds derived from this core structure and screening them for desired herbicidal, insecticidal, or fungicidal properties.

Table 2: Prominent Trifluoromethyl-Containing Agrochemicals

| Agrochemical | Type | Key Structural Moiety | Contribution of CF₃ Group |

| Flonicamid | Insecticide | 4-Trifluoromethyl-substituted pyridine | Enhances systemic activity and efficacy. |

| Lufenuron | Insecticide | Trifluoromethylaniline derivative | Increases metabolic stability and potency. |

| Fluxapyroxad | Fungicide | Trifluoromethyl-pyrazole | Improves binding to the target enzyme (succinate dehydrogenase). |

| Bicyclopyrone | Herbicide | Trifluoromethyl-substituted pyridine | Reduces hydrophobicity and increases bioavailability. |

Design and Synthesis of Analogs for Medicinal Chemistry Research: Focus on Structural Motifs and Metabolic Stability

In medicinal chemistry, the strategic incorporation of fluorine-containing groups is a widely used tactic to optimize the properties of drug candidates. The trifluoromethyl group is particularly valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The high strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, which can prolong a drug's half-life.

Table 3: Physicochemical Properties Influenced by the Trifluoromethyl Group in Drug Design

| Property | Effect of -CF₃ Group | Rationale |

| Metabolic Stability | Increased | High C-F bond energy (485.3 kJ/mol) resists enzymatic cleavage. |

| Lipophilicity | Increased (Hansch π = +0.88) | Enhances membrane permeability and can influence drug-receptor interactions. |

| Binding Affinity | Can be enhanced | Strong electron-withdrawing nature can improve hydrogen bonding and electrostatic interactions with targets. |

| Bioavailability | Can be improved | A combination of enhanced stability and optimized lipophilicity can lead to better absorption and distribution. |

Utility in Materials Science: Development of Advanced Materials with Specific Chemical and Physical Attributes

Aromatic compounds featuring trifluoromethyl groups are important components in the creation of advanced organic materials. The unique properties of the CF₃ group, such as its high electronegativity and volume, can be leveraged to design materials with specific chemical and physical characteristics. For example, trifluoromethylated compounds are used in the synthesis of liquid crystals, polymers, and other functional materials.

The this compound molecule can be used as a monomer or a precursor to monomers for polymerization reactions. The resulting polymers may exhibit enhanced thermal stability, chemical resistance, and specific optical or electrical properties. In the field of liquid crystals, the introduction of a trifluoromethyl group can influence the mesophase behavior, dielectric anisotropy, and other properties critical for display applications. The rigidity of the benzene ring combined with the properties of its substituents makes this compound a useful building block for creating highly ordered molecular structures essential for advanced materials.

Applications in Ligand Design for Catalytic Systems and Coordination Chemistry

The this compound moiety can be incorporated into more complex ligand structures. The electronic properties of the trifluoromethyl group can significantly influence the electronic environment of the metal center. As a potent electron-withdrawing group, it can modulate the reactivity of the catalytic complex. For instance, studies have shown that strongly electron-withdrawing trifluoromethyl groups on a ligand can significantly alter the catalytic ability of iridium and ruthenium complexes in hydrogenation reactions. By systematically modifying ligands with scaffolds derived from this compound, chemists can fine-tune the performance of catalysts for specific chemical transformations.

Future Perspectives and Emerging Research Directions

Advancements in Site-Selective and Enantioselective Trifluoromethylation of Alkylated Arenes

A primary challenge in synthetic chemistry is the direct and controlled introduction of functional groups into complex molecules, a concept known as late-stage functionalization. acs.orgrsc.org For alkylated arenes like 2,4-dimethyl-1-(trifluoromethyl)benzene, achieving high site-selectivity in C-H trifluoromethylation is a major goal. nih.gov Current research is moving beyond traditional methods that often yield mixtures of isomers, requiring costly and laborious separation.

Recent breakthroughs include photoredox-catalyzed approaches that enable the direct trifluoromethylation of unactivated arenes and heteroarenes under mild conditions. researchgate.neth1.coconsensus.app For instance, the use of aryl sulfonium (B1226848) salts allows for a two-step sequence of thianthrenation followed by cross-coupling, which directs the trifluoromethyl group to a specific position on an aromatic ring. d-nb.infonih.gov This strategy offers a solution to the regioselectivity problem that plagues direct C-H activation methods. d-nb.info Future work will likely focus on refining these methods to improve catalyst efficiency and broaden the substrate scope, making them applicable to a wider range of complex, drug-like molecules. rsc.orgnih.gov

Enantioselective trifluoromethylation, particularly the creation of stereocenters bearing a CF3 group, represents another significant frontier. While methods for creating trifluoromethylated stereocenters on aliphatic chains are advancing, achieving enantioselectivity in the direct trifluoromethylation of arenes remains a formidable challenge. The development of chiral catalysts that can differentiate between enantiotopic C-H bonds on a prochiral alkylated arene is a key area of future research. Success in this domain would unlock access to a vast new chemical space of chiral trifluoromethylated molecules with potential applications in asymmetric synthesis and medicinal chemistry.

Sustainable and Green Chemistry Approaches for Trifluoromethylated Compound Synthesis

The synthesis of trifluoromethylated compounds has traditionally relied on harsh reagents and conditions, raising environmental and safety concerns. advanceseng.comacs.org A major thrust in modern fluorine chemistry is the development of sustainable and green synthetic routes. advanceseng.com A key aspect of this is the use of more atom-economical and less hazardous trifluoromethyl sources. Fluoroform (CF3H), a readily available and inexpensive industrial byproduct, is an ideal candidate. consensus.appnih.govpolyu.edu.hk Continuous-flow microreactor technology has emerged as a powerful tool to safely and efficiently utilize gaseous reagents like fluoroform for nucleophilic trifluoromethylation, overcoming the limitations of batch reactions. nih.govrsc.orgacs.org

Visible-light photocatalysis is another cornerstone of green trifluoromethylation. advanceseng.comresearchgate.netacs.org This approach avoids the need for high temperatures and strong chemical oxidants by using light to generate trifluoromethyl radicals under mild conditions. h1.co Researchers have successfully used inexpensive reagents like sodium trifluoromethanesulfinate (CF3SO2Na) in combination with photocatalysts or even under metal- and photocatalyst-free conditions, driven by visible light. acs.orgnii.ac.jp These methods are not only more environmentally friendly but also offer operational simplicity and scalability. acs.org

Future research will likely focus on expanding the portfolio of green trifluoromethylation protocols. This includes the development of water-tolerant catalytic systems to reduce reliance on volatile organic solvents and the use of bio-based starting materials. acs.orgnih.gov The combination of flow chemistry with photocatalysis presents a particularly promising avenue for the safe, scalable, and sustainable manufacturing of compounds like this compound. acs.orgvapourtec.comnih.gov

Table 1: Comparison of Sustainable Trifluoromethylation Methods

| Method | CF3 Source | Key Advantages | Relevant Research Focus |

| Micro-flow Chemistry | Fluoroform (CF3H) | Utilizes inexpensive, atom-economical gas; enhanced safety and scalability; rapid reaction times. nih.govrsc.org | Development of gas/liquid-phase micro-flow systems; synthesis of drug intermediates. nih.gov |

| Visible-Light Photocatalysis | CF3SO2Na, Umemoto reagents, etc. | Mild, metal-free/base-metal catalysis; high functional group tolerance; energy-efficient. advanceseng.comacs.orgnii.ac.jp | Use of cheap and abundant catalysts (e.g., cobalt, nickel); late-stage functionalization. acs.orgnii.ac.jpnih.gov |

| Aqueous Systems | Various | Environmentally friendly solvent; potential for unique reactivity and selectivity. acs.orgnih.gov | Trifluoromethylation of benzylic C-H bonds; application to complex drug molecules. nih.gov |

Exploration of Novel Catalytic Systems and Reactivity Modes for this compound

Innovation in catalysis is critical to overcoming long-standing challenges in C-H functionalization. Researchers are actively exploring novel catalytic systems based on earth-abundant and non-toxic metals. For example, high-valent nickel and cobalt complexes have recently been developed as efficient photoredox catalysts for the C(sp2)–H trifluoromethylation of arenes. acs.orgnii.ac.jpnih.gov These base-metal catalysts offer a more sustainable alternative to precious metals like iridium and ruthenium. nii.ac.jp The mechanisms often involve the generation of a trifluoromethyl radical, which then adds to the aromatic ring. researchgate.netnii.ac.jpnih.gov

Beyond C-H activation, the functionalization of C-F bonds in trifluoromethylarenes is an emerging area of research. researchgate.netnih.govrsc.org While the C-F bond is the strongest single bond in organic chemistry, selective activation of one C-F bond in a CF3 group opens up pathways to synthesize difluoromethylated and monofluoromethylated compounds, which have distinct and valuable properties. nih.govresearchgate.net Photocatalysis is proving to be a key enabling technology for these challenging transformations, allowing for the generation of difluoromethyl radicals from trifluoromethyl arenes. researchgate.net

Future research will aim to discover new catalysts and reagents that can operate under even milder conditions with higher selectivity. The development of systems that can perform previously inaccessible transformations, such as the direct catalytic trifluoromethylation of C(sp3)-H bonds in the methyl groups of this compound, is a significant long-term goal. acs.orgresearchgate.net Understanding and harnessing new reactivity modes will allow chemists to modify complex molecules with surgical precision.

Integration of Machine Learning and Artificial Intelligence in the Design and Discovery of Trifluoromethylated Molecules

The integration of computational tools is set to revolutionize the discovery and synthesis of new molecules. Machine learning (ML) and artificial intelligence (AI) are being applied to predict the properties of novel trifluoromethylated compounds, accelerating the identification of promising candidates for pharmaceutical and materials science applications. These algorithms can screen vast virtual libraries of molecules, prioritizing those with desirable characteristics such as biological activity or specific electronic properties, thus saving significant time and resources compared to traditional experimental screening.

In addition to predicting properties, AI is also being used to plan synthetic routes. By analyzing the vast body of published chemical reactions, software can propose novel and efficient pathways to target molecules, including complex trifluoromethylated structures. This can help chemists overcome synthetic challenges and discover more economical and sustainable routes.

Furthermore, the combination of AI with automated synthesis platforms represents a paradigm shift in chemical manufacturing. sigmaaldrich.comwikipedia.org These systems can autonomously design, execute, and optimize chemical reactions in real-time. wikipedia.org An automated platform could, for example, optimize the conditions for the synthesis of this compound derivatives to maximize yield and minimize waste, without human intervention. The continued development of these "self-driving laboratories" will undoubtedly accelerate the pace of innovation in fluorine chemistry.

Table 2: Applications of AI/ML in Trifluoromethylated Molecule Research

| Application Area | AI/ML Tool/Technique | Objective | Potential Impact |

| Molecule Design | Generative Models, Quantitative Structure-Activity Relationship (QSAR) | Design novel CF3-containing molecules with optimized properties (e.g., drug efficacy, material performance). | Rapid identification of high-potential drug candidates and advanced materials. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient and novel synthetic routes to complex trifluoromethylated targets. | Reduce development time and cost for new chemical entities. |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Optimize reaction conditions (temperature, concentration, catalyst) for yield and purity in real-time. | Enable more efficient, sustainable, and scalable chemical manufacturing through automated systems. sigmaaldrich.comwikipedia.org |

Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Advanced Materials Science

The unique properties conferred by the trifluoromethyl group—such as high thermal stability, lipophilicity, and strong electron-withdrawing character—make trifluoromethylated arenes like this compound highly valuable building blocks in materials science. advanceseng.comrsc.orgrsc.org The interface between synthetic organic chemistry and advanced materials science is a fertile ground for innovation, with chemists designing and creating novel molecules for specific, high-performance applications.

In the field of organic electronics, introducing trifluoromethyl groups into conjugated polymers and small molecules is a powerful strategy for developing n-type organic semiconductors. acs.orgresearchgate.net These materials are essential components of organic field-effect transistors (OFETs) and polymer solar cells (PSCs). rsc.orgrsc.org The CF3 group helps to lower the frontier molecular orbital energy levels (HOMO and LUMO) of the material, which is beneficial for electron transport and can improve device performance and stability. rsc.orgacs.org For example, trifluoromethylation of polymer donors has been shown to significantly increase the power conversion efficiency of solar cells. rsc.orgrsc.org

Future research will involve the synthesis of increasingly complex trifluoromethylated polymers and materials. acs.orgnasa.gov This includes the development of fluorinated liquid crystals, polymers with low dielectric constants for microelectronics, and highly durable coatings. advanceseng.comnasa.gov The collaboration between synthetic chemists, who can build these molecules from the ground up, and materials scientists, who can characterize their properties and integrate them into devices, will be crucial for translating fundamental chemical discoveries into next-generation technologies.

常见问题

Q. What are the common synthetic routes for preparing 2,4-Dimethyl-1-(trifluoromethyl)benzene, and what catalysts are typically employed?

The synthesis of trifluoromethyl-substituted benzenes often involves halogenation or functional group interconversion. For example, bromination of ethyl-substituted analogs (e.g., 1-ethyl-2-(trifluoromethyl)benzene) using bromine (Br₂) in the presence of iron (Fe) or aluminum bromide (AlBr₃) catalysts is a standard method to introduce bromine selectively . While direct evidence for this compound is limited, analogous routes can be adapted:

Q. How is the molecular structure of this compound characterized in research settings?

Structural elucidation relies on:

- Spectroscopic techniques :

- NMR : Distinguish substituent positions (e.g., ¹H and ¹³C NMR for methyl and trifluoromethyl groups) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., GC-TOFMS for isomers like 2,4-dimethyl-1-(1-methylethyl)-benzene) .

- Computational tools : InChI keys and molecular formulas (e.g., C₈H₆F₄ for analogs) validate structural assignments .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in the reactivity of this compound in Diels-Alder reactions?

The -CF₃ group is electron-withdrawing, enhancing the electrophilicity of adjacent positions. For example, in bromomethyl-trifluoromethylbenzene analogs, the -CF₃ group directs electrophilic substitution and stabilizes intermediates in Diels-Alder reactions. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) facilitates deprotonation, enabling regioselective cycloaddition with dienes like furan .

Q. How can researchers optimize reaction conditions to minimize by-products during the bromination of related aromatic compounds?

Key strategies include:

- Catalyst selection : Fe or AlBr₃ promotes selective mono-bromination over polybromination .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions.

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance solubility and regioselectivity .

- Purification : Column chromatography or distillation isolates the desired product from isomers (e.g., separating 2,4-dimethyl derivatives from 3,5-isomers) .

Q. What spectroscopic methods are most effective in distinguishing positional isomers of trifluoromethyl-substituted benzenes?

- GC-TOFMS : High-resolution mass spectrometry differentiates isomers like this compound from 3,5-dimethyl analogs based on fragmentation patterns .

- ¹⁹F NMR : The chemical shift of the -CF₃ group varies with substitution position (e.g., para vs. meta) .

- X-ray crystallography : Resolves spatial arrangements of substituents in crystalline derivatives .

Q. How does the steric and electronic influence of methyl groups affect the stability of this compound in acidic media?

The methyl groups at the 2- and 4-positions create steric hindrance, reducing susceptibility to electrophilic attack. Electron-donating methyl groups partially counteract the electron-withdrawing -CF₃ group, stabilizing the ring against acid-catalyzed degradation. Comparative studies on analogs (e.g., 4-chloro-1-nitro-2-(trifluoromethyl)benzene) show enhanced stability under acidic conditions due to substituent interplay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。